4-(Oxan-2-yl)-1,3-thiazol-2-amine
Description
4-(Oxan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with an oxane (tetrahydropyran) ring and an amino group at the 2-position. These analogs share a saturated oxygen-containing heterocycle (oxane) fused to the thiazole ring, which may enhance solubility and influence steric interactions compared to purely aromatic substituents. The molecular formula for such compounds is typically C₈H₁₂N₂OS, with a molecular weight of ~184.26 g/mol .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-(oxan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)7-3-1-2-4-11-7/h5,7H,1-4H2,(H2,9,10) |
InChI Key |
ZUNJLLYOCURGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with an oxane derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(Oxan-2-yl)-1,3-thiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(Oxan-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Oxan-2-yl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Type and Position
Aromatic vs. Heterocyclic Substituents :
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine derivatives (e.g., compound 10s in ) exhibit antiproliferative activity against cancer cell lines (IC₅₀ ≈ 0.12–0.35 μM) due to tubulin inhibition . In contrast, oxan-substituted analogs lack direct bioactivity data but may offer improved solubility due to the oxygen-rich oxane ring .
- 4-(Thiophen-2-yl)-1,3-thiazol-2-amine (compound 50 in ) demonstrates anti-tubercular activity, highlighting the role of sulfur-containing heterocycles in targeting microbial pathways .
Substituent Position :
- 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine (CAS 83558-37-6) differs from the oxan-substituted compound in electronic and steric profiles, with methoxy groups influencing π-π stacking interactions in receptor binding .
- 5-(Oxan-4-yl)-1,3-thiazol-2-amine (CID 86619050) positions the oxane ring at the 5-position of the thiazole, altering molecular geometry compared to the 4-substituted target compound .
Physicochemical Properties
- Melting Points: 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine: 180°C .
- Spectroscopic Data :
Toxicity and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
